3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has gained significant attention in scientific research12. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique properties and reactivity2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is not readily available from the search results. However, it’s worth noting that this compound is often used in scientific research for its diverse applications, including drug discovery and organic synthesis2.Molecular Structure Analysis
The molecular formula of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride is C12H16ClF2NO1. The molecular weight is 263.71 g/mol1. However, the specific molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, given its potential in drug discovery and organic synthesis, it’s likely that this compound can participate in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride are not provided in the search results. However, its molecular formula is C12H16ClF2NO and its molecular weight is 263.71 g/mol1.Scientific Research Applications
Synthesis and Characterization
Optical Purity and Synthesis Techniques
The synthesis of optically pure compounds related to pyrrolidine derivatives has been a significant area of interest. For example, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared using a tandem process involving nucleophilic addition and intramolecular elimination, showcasing the control of stereoselectivity at newly created chiral carbons (Ruano, Alemán, & Cid, 2006).
Hydrogen Bonding and Supramolecular Architectures
The synthesis of novel pyridine-based hydrazone derivatives and their structural stabilization through intra- and intermolecular hydrogen bonds highlight the importance of non-covalent interactions in material architecture. This study provides insights into the potential use of such compounds in materials science (Khalid et al., 2021).
Solid-State Tautomeric Structures
Research into the conformation and tautomeric structure of compounds structurally similar to "3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride" in the solid state, as resolved by X-ray crystallography, contributes to our understanding of molecular behavior and properties, which is crucial for drug design and development (Bacsa et al., 2013).
Biological Activity and Material Applications
Antibacterial and Antifungal Activities
The synthesis and biological evaluation of spirocyclic phosphazene derivatives, including their antibacterial and antifungal activities, indicate the potential of pyrrolidine derivatives in developing new antimicrobial agents. These compounds have shown strong affinity against bacteria and yeast strains, demonstrating their relevance in medicinal chemistry (Işıklan et al., 2010).
Synthetic Methodologies and Chemical Reactivity
The development of efficient processes for the synthesis of borylated pyrrolidines via 1,3-dipolar cycloaddition represents an advancement in synthetic organic chemistry, providing new routes for the preparation of functionalized pyrrolidines. These methodologies offer significant contributions to the synthesis of complex molecules and medicinal chemistry (Liashuk et al., 2022).
Soluble Polyimides
The synthesis of soluble polyimides derived from aromatic dianhydrides and diamine monomers containing pyridine and fluorine units showcases the application of pyrrolidine derivatives in material science, particularly in the development of high-performance polymers with excellent solubility and thermal stability (Zhang et al., 2007).
Safety And Hazards
Future Directions
Given the significant attention that 3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride has received in scientific research12, it’s likely that future research will continue to explore its potential in drug discovery, organic synthesis, and medicinal chemistry2.
properties
IUPAC Name |
3-[(2,6-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDCQRBZDNBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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